(1-Pyridin-2-ylmethyl-piperidin-4-YL)-acetic acid
Overview
Description
(1-Pyridin-2-ylmethyl-piperidin-4-YL)-acetic acid is a complex organic compound that features a piperidine ring substituted with a pyridine moiety and an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Pyridin-2-ylmethyl-piperidin-4-YL)-acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors under acidic or basic conditions.
Introduction of the Pyridine Moiety: The pyridine group is introduced via a nucleophilic substitution reaction, where a pyridine derivative reacts with the piperidine intermediate.
Attachment of the Acetic Acid Group:
Industrial Production Methods
Industrial production of this compound often employs optimized reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, specialized catalysts, and continuous flow systems to ensure efficient and scalable synthesis.
Chemical Reactions Analysis
Types of Reactions
(1-Pyridin-2-ylmethyl-piperidin-4-YL)-acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine or pyridine rings, enhancing the compound’s chemical diversity.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenated reagents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions include various substituted piperidines, pyridines, and acetic acid derivatives, each with distinct chemical and biological properties.
Scientific Research Applications
(1-Pyridin-2-ylmethyl-piperidin-4-YL)-acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating neurological disorders, inflammation, and cancer due to its ability to modulate specific biological targets.
Industry: Utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (1-Pyridin-2-ylmethyl-piperidin-4-YL)-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and modulating various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or act as an agonist or antagonist at receptor sites, influencing cellular signaling processes.
Comparison with Similar Compounds
Similar Compounds
(1-Pyridin-2-ylmethyl-piperidin-4-YL)-1H-indole: Shares a similar piperidine and pyridine structure but includes an indole moiety, offering different biological activities.
(1-Pyridin-2-ylmethyl-piperidin-4-YL)-methanol: Contains a methanol group instead of an acetic acid group, affecting its solubility and reactivity.
Uniqueness
(1-Pyridin-2-ylmethyl-piperidin-4-YL)-acetic acid is unique due to its combination of a piperidine ring, pyridine moiety, and acetic acid group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]acetic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c16-13(17)9-11-4-7-15(8-5-11)10-12-3-1-2-6-14-12/h1-3,6,11H,4-5,7-10H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIIRTVWZJSZKJM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC(=O)O)CC2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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